2-Methyl-5-(1-propenyl)pyrazine 2-Methyl-5-(1-propenyl)pyrazine 2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-5-(1-propenyl)pyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-5-(1-propenyl)pyrazine is primarily located in the cytoplasm. Outside of the human body, 2-methyl-5-(1-propenyl)pyrazine can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes 2-methyl-5-(1-propenyl)pyrazine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 18217-82-8
VCID: VC21063503
InChI: InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+
SMILES: CC=CC1=NC=C(N=C1)C
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

2-Methyl-5-(1-propenyl)pyrazine

CAS No.: 18217-82-8

Cat. No.: VC21063503

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(1-propenyl)pyrazine - 18217-82-8

Specification

Description 2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-5-(1-propenyl)pyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-5-(1-propenyl)pyrazine is primarily located in the cytoplasm. Outside of the human body, 2-methyl-5-(1-propenyl)pyrazine can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes 2-methyl-5-(1-propenyl)pyrazine a potential biomarker for the consumption of these food products.
CAS No. 18217-82-8
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 2-methyl-5-[(E)-prop-1-enyl]pyrazine
Standard InChI InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+
Standard InChI Key KFZIJPOISUVMAW-ONEGZZNKSA-N
Isomeric SMILES C/C=C/C1=NC=C(N=C1)C
SMILES CC=CC1=NC=C(N=C1)C
Canonical SMILES CC=CC1=NC=C(N=C1)C

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